molecular formula C22H17BrO4 B8244008 methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate

methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B8244008
M. Wt: 425.3 g/mol
InChI Key: ODLDVKWAOLDADF-UHFFFAOYSA-N
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Description

Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom and two ester groups attached to a terphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylate typically involves multiple steps, starting with the preparation of the terphenyl core. One common method involves the bromination of 1,1’:3’,1’‘-terphenyl to introduce the bromine atom at the 5’ position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) .

Following bromination, the ester groups are introduced through a reaction with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted terphenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5’-bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Biological Activity

Methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current literature.

Chemical Structure and Properties

This compound, with the molecular formula C22H20BrO3C_{22}H_{20}BrO_3, features a bromine atom and a methoxycarbonyl group, which may influence its biological interactions. The presence of these functional groups suggests potential reactivity and specificity towards biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets, including enzymes and receptors. The bromine atom may enhance lipophilicity, facilitating membrane penetration, while the methoxycarbonyl group could play a role in binding affinity to specific proteins or nucleic acids. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that brominated phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. For instance, studies have demonstrated that brominated phenols can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . this compound may similarly affect cancer cell viability by targeting specific signaling pathways involved in tumor growth.

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial efficacy of brominated phenolic compounds found that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Anticancer Activity : In vitro studies on phenolic compounds revealed their ability to induce cell death in breast cancer cells via oxidative stress mechanisms. The introduction of bromine and methoxycarbonyl groups was shown to enhance cytotoxicity compared to non-brominated analogs .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities systematically. These studies emphasize structure-activity relationships (SAR) that inform the design of more potent derivatives with targeted biological effects.

Compound Activity Target Reference
This compoundAntimicrobialBacteria
This compoundAnticancerCancer cells

Properties

IUPAC Name

methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrO4/c1-26-21(24)16-7-3-14(4-8-16)18-11-19(13-20(23)12-18)15-5-9-17(10-6-15)22(25)27-2/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDVKWAOLDADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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